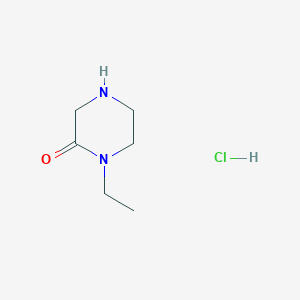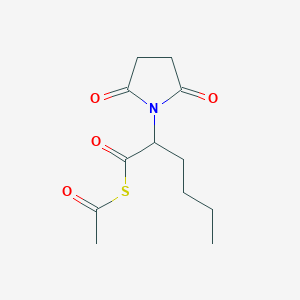
4,7-二氯-1,6-萘啶
描述
4,7-Dichloro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound with the molecular formula C8H4Cl2N2. It is a derivative of 1,6-naphthyridine, characterized by the presence of chlorine atoms at the 4 and 7 positions of the naphthyridine ring. This compound is of significant interest in medicinal and synthetic chemistry due to its potential biological activities and versatile reactivity.
科学研究应用
4,7-Dichloro-1,6-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of anticancer, antiviral, and antimicrobial agents. Its derivatives have shown activity against various cancer cell lines and pathogens.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the synthesis of organic semiconductors and light-emitting materials for electronic applications.
Agricultural Chemistry: Derivatives of 4,7-Dichloro-1,6-naphthyridine are explored as potential agrochemicals for pest control and crop protection.
作用机制
Target of Action
1,6-naphthyridines, the class of compounds to which it belongs, have been found to be pharmacologically active and have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .
Biochemical Pathways
It has been identified that 1,6-naphthyridine acts as an inhibitor of c-met kinase, which is related to cancer activity .
Pharmacokinetics
The ADME properties of 4,7-Dichloro-1,6-naphthyridine are as follows :
The compound’s lipophilicity (Log Po/w) ranges from 1.76 to 3.21, with a consensus value of 2.51 . This property impacts the compound’s bioavailability.
Result of Action
1,6-naphthyridines have been associated with anticancer activity, and their structure-activity relationship has been studied using molecular modeling .
生化分析
Biochemical Properties
4,7-Dichloro-1,6-naphthyridine plays a crucial role in biochemical reactions due to its ability to interact with a range of enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain kinases, such as c-Met kinase, which is involved in cancer cell proliferation . Additionally, 4,7-Dichloro-1,6-naphthyridine can bind to DNA and RNA, affecting their stability and function. These interactions highlight the compound’s potential as a therapeutic agent in treating various diseases.
Cellular Effects
The effects of 4,7-Dichloro-1,6-naphthyridine on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular functions, such as reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, 4,7-Dichloro-1,6-naphthyridine can disrupt cellular metabolism by inhibiting key metabolic enzymes, thereby affecting energy production and biosynthetic processes.
Molecular Mechanism
At the molecular level, 4,7-Dichloro-1,6-naphthyridine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, the compound can bind to the active site of kinases, preventing substrate binding and subsequent phosphorylation events . Additionally, 4,7-Dichloro-1,6-naphthyridine can interact with nucleic acids, leading to changes in their conformation and stability. These interactions can result in the inhibition of transcription and translation processes, ultimately affecting protein synthesis and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,7-Dichloro-1,6-naphthyridine have been shown to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that 4,7-Dichloro-1,6-naphthyridine remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 4,7-Dichloro-1,6-naphthyridine vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of 4,7-Dichloro-1,6-naphthyridine while minimizing potential side effects.
Metabolic Pathways
4,7-Dichloro-1,6-naphthyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4,7-Dichloro-1,6-naphthyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . This localization is crucial for its biological activity, as it allows 4,7-Dichloro-1,6-naphthyridine to interact with its target biomolecules effectively.
Subcellular Localization
The subcellular localization of 4,7-Dichloro-1,6-naphthyridine plays a significant role in its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and RNA . Additionally, 4,7-Dichloro-1,6-naphthyridine can be targeted to specific organelles through post-translational modifications or targeting signals, enhancing its efficacy in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-1,6-naphthyridine typically involves the chlorination of 1,6-naphthyridine. One common method includes the reaction of 1,6-naphthyridine with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds through electrophilic substitution, where chlorine atoms are introduced at the 4 and 7 positions of the naphthyridine ring.
Industrial Production Methods: Industrial production of 4,7-Dichloro-1,6-naphthyridine may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions: 4,7-Dichloro-1,6-naphthyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 7 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4,7-diamino-1,6-naphthyridine or 4,7-dimethoxy-1,6-naphthyridine can be formed.
Oxidation Products: Oxidized derivatives with altered electronic properties.
Reduction Products: Reduced forms with potential changes in biological activity.
相似化合物的比较
1,6-Naphthyridine: The parent compound without chlorine substitutions.
4-Chloro-1,6-naphthyridine: A mono-chlorinated derivative.
7-Chloro-1,6-naphthyridine: Another mono-chlorinated derivative.
Comparison: 4,7-Dichloro-1,6-naphthyridine is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and biological activity. The dual substitution can enhance its ability to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry. In comparison, mono-chlorinated derivatives may exhibit different reactivity patterns and biological profiles.
属性
IUPAC Name |
4,7-dichloro-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-1-2-11-7-3-8(10)12-4-5(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOTXCGNCXEAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(N=CC2=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717128 | |
| Record name | 4,7-Dichloro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952138-13-5 | |
| Record name | 4,7-Dichloro-1,6-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952138-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dichloro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


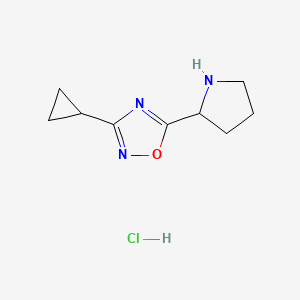
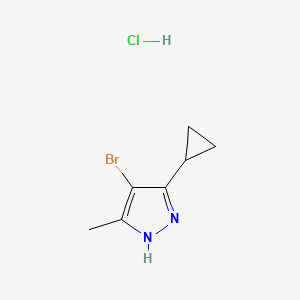

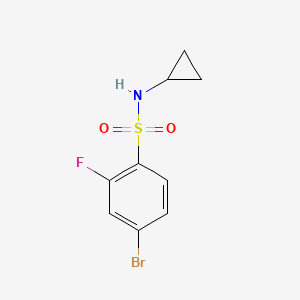
![4-[(Ethoxycarbonyl-phenyl-methyl)-amino]-butyric acid ethyl ester](/img/structure/B1395884.png)

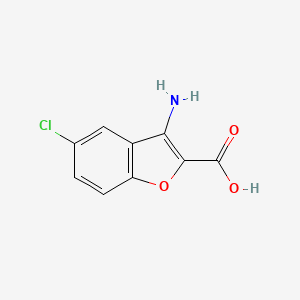
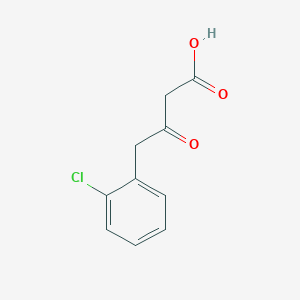
![{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride](/img/structure/B1395891.png)
